molecular formula C24H22N4O3 B2453671 N-(2,4-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251564-94-9

N-(2,4-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2453671
CAS No.: 1251564-94-9
M. Wt: 414.465
InChI Key: ZUIZLBDIYFINHP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyridine ring, an oxadiazole ring, and various substituents, making it a molecule of interest in various fields of research.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15-10-11-20(17(3)13-15)25-21(29)14-28-12-6-9-19(24(28)30)23-26-22(27-31-23)18-8-5-4-7-16(18)2/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIZLBDIYFINHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the acetamide group: This can be done through acylation reactions using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(2,4-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide. For instance, compounds featuring similar oxadiazole and pyridine structures have demonstrated notable efficacy against various cancer cell lines. A study indicated that derivatives with these functional groups exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types such as SNB-19 and OVCAR-8 .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of this compound. Similar compounds have been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico studies suggest that modifications to the compound's structure could enhance its inhibitory effects on this enzyme .

Potential in Drug Design

The unique structural features of N-(2,4-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamide make it a candidate for further drug design efforts. Its ability to interact with diverse biological pathways suggests that it could be tailored for specific therapeutic applications through structure optimization techniques .

Photostability and UV Absorption

Compounds with similar structures have been utilized in materials science for their photostability and UV absorption properties. The incorporation of oxadiazole and pyridine units can enhance the stability of materials against UV degradation. This property is particularly valuable in developing coatings and polymers that require resistance to sunlight exposure .

Synthesis and Characterization

The synthesis of N-(2,4-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-y}acetamide involves multi-step organic reactions that can be optimized for yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure and assessing the quality of synthesized compounds .

Case Studies

Study Application Findings
Study 1Anticancer ActivityCompounds showed PGIs of up to 86% against specific cancer cell lines .
Study 2Anti-inflammatory EffectsIn silico studies indicate potential as a 5-lipoxygenase inhibitor .
Study 3Materials ScienceDemonstrated enhanced UV absorption properties suitable for protective coatings .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(2-oxo-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
  • N-(2,4-dimethylphenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Uniqueness

The uniqueness of N-(2,4-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide lies in its specific substituents and ring structures, which may confer unique chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biological Activity

N-(2,4-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H34N4O3C_{30}H_{34}N_{4}O_{3}, and it features a unique combination of a 1,2,4-oxadiazole ring and a dihydropyridine moiety. The structural complexity is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazole exhibit a wide range of biological activities including:

  • Anticancer : Compounds containing the 1,2,4-oxadiazole ring have shown promising results against various cancer cell lines. For instance, derivatives have demonstrated inhibitory effects on cancer cell proliferation with IC50 values in the micromolar range .
  • Antimicrobial : The oxadiazole derivatives are noted for their antibacterial and antifungal properties. They have been tested against Gram-positive and Gram-negative bacteria with significant efficacy .
  • Anti-inflammatory : Some studies indicate that these compounds may inhibit inflammatory pathways, potentially useful in treating conditions like arthritis or other inflammatory disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory activity against various enzymes such as histone deacetylases (HDAC), carbonic anhydrases (CA), and others involved in tumor growth and inflammation .
  • Cell Cycle Arrest : Studies have indicated that certain oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Some compounds have been shown to increase ROS levels within cells, which can lead to oxidative stress and subsequent cell death in cancerous cells .

Anticancer Activity

A study evaluated the anticancer potential of a series of oxadiazole derivatives including this compound against multiple cancer cell lines. The compound exhibited an IC50 value of approximately 92.4 µM against human colon adenocarcinoma cells (HT29) and showed promising selectivity towards cancer cells over normal cells .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound where it was tested against various bacterial strains. The results indicated that it possessed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

Activity TypeTest SystemIC50/MIC ValuesReference
AnticancerHT29 Colon Cancer Cells92.4 µM
AntibacterialVarious Bacterial Strains10 - 50 µg/mL
Anti-inflammatoryIn vitro assaysNot specified

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reagents/conditions are critical for success?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the oxadiazole ring via cyclization of precursors (e.g., nitrile oxides with carboxylic acid derivatives) using bases like sodium hydroxide or potassium carbonate in solvents such as DMF .
  • Step 2 : Coupling the oxadiazole moiety to the dihydropyridinone core under controlled temperatures (60–80°C) and inert atmospheres .
  • Step 3 : Acetamide functionalization via nucleophilic substitution or condensation reactions, monitored by TLC/HPLC for purity . Critical Reagents : Potassium carbonate (base), DMF (solvent), and chloroacetyl chloride (acylating agent).

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regioselectivity of the oxadiazole and dihydropyridinone moieties .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and detect isotopic patterns (e.g., chlorine/bromine substituents) .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., hydrolysis of the oxadiazole ring)?

  • Solvent Choice : Use aprotic solvents (DMF, DCM) to avoid nucleophilic attack on the oxadiazole .
  • Temperature Control : Maintain reactions below 80°C to prevent thermal degradation .
  • Catalyst Screening : Test palladium or copper catalysts for selective coupling reactions . Example : In , DMF with 10 mol% K₂CO₃ at 60°C achieved 78% yield, while higher temperatures led to 15% decomposition .

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

  • Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. chloro groups on the phenyl ring) and test against multiple cell lines .
  • Assay Validation : Ensure consistency in experimental models (e.g., MIC assays for antimicrobial activity vs. IC₅₀ in cancer cell lines) . Case Study : A compound with a 4-chlorophenyl group showed potent antimicrobial activity (MIC = 2 µg/mL) but weak anticancer effects (IC₅₀ > 50 µM), suggesting target specificity .

Q. How does the dihydropyridinone-oxadiazole scaffold influence pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • LogP Analysis : The oxadiazole ring increases hydrophobicity (LogP ~3.5), requiring formulation with cyclodextrins or PEG for in vivo studies .
  • Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4) reveal rapid oxidation of the dihydropyridinone ring, prompting structural modifications (e.g., fluorination) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate toxicity and efficacy?

  • In Vitro : Use a 5-point dilution series (0.1–100 µM) with triplicate measurements. Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • In Vivo : Apply OECD guidelines for acute toxicity (e.g., 14-day studies in rodents with histopathology endpoints) . Example : used Wistar rats at 10–100 mg/kg doses, identifying hepatotoxicity at ≥50 mg/kg via ALT/AST elevation .

Q. What computational methods predict binding affinity or reactivity of this compound?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase) .
  • DFT Calculations : Analyze HOMO-LUMO gaps to assess electrophilic/nucleophilic sites (e.g., oxadiazole C5 position) . Key Finding : The oxadiazole ring’s electron-deficient nature enhances binding to ATP pockets (ΔG = −9.2 kcal/mol in EGFR) .

Methodological Challenges and Solutions

Q. How can low yields during the final coupling step be addressed?

  • Reagent Purity : Ensure anhydrous conditions and freshly distilled solvents to avoid side reactions .
  • Catalytic Systems : Switch from traditional bases to microwave-assisted synthesis (e.g., 20% yield increase with microwave irradiation) .

Q. What protocols ensure reproducibility in biological assays?

  • Standardized Cell Lines : Use ATCC-validated lines (e.g., MCF-7 for breast cancer) .
  • Interlab Validation : Share samples with collaborating labs to cross-verify IC₅₀ values .

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